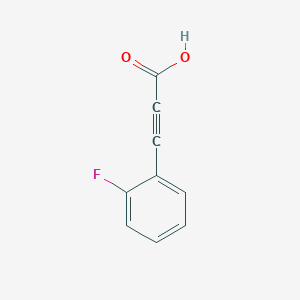

3-(2-Fluorophenyl)propiolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVAOWAAIBCKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-97-2 | |

| Record name | 3-(2-fluorophenyl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 3 2 Fluorophenyl Propiolic Acid

Established Synthetic Routes

The synthesis of 3-(2-Fluorophenyl)propiolic acid and related arylpropiolic acids is well-established, primarily relying on robust and versatile transition metal-catalyzed coupling reactions. These methods provide efficient pathways to construct the core aryl-alkyne bond.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Formation

Transition metal-catalyzed reactions are fundamental for the formation of arylalkynes. The Sonogashira reaction, a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in this field. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these strict requirements. organic-chemistry.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then acts as an activated species. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylalkyne product and regenerates the palladium(0) catalyst. wikipedia.org

Recent advancements have expanded the scope of these reactions, including the use of nickel catalysts for coupling non-activated alkyl halides and the application of gold as a heterogeneous catalyst. wikipedia.org The versatility of these coupling reactions is demonstrated by their application in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgrsc.org

Methods Involving 1-Fluoro-2-iodobenzene (B1346556) and Propiolic Acid

A direct and common method for synthesizing this compound involves the Sonogashira coupling of 1-fluoro-2-iodobenzene with propiolic acid. This approach leverages the high reactivity of aryl iodides in palladium-catalyzed reactions.

In a typical procedure, 1-fluoro-2-iodobenzene is reacted with propiolic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a copper(I) co-catalyst, typically CuI. nih.govresearchgate.net An amine base, like triethylamine (B128534) (TEA) or diisopropylbutylamine (DBU), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. nih.gov The reaction is generally carried out in a suitable organic solvent like THF. nih.gov

A key advantage of using propiolic acid directly is that it serves as an inexpensive and easy-to-handle source of the acetylene (B1199291) synthon. researchgate.net This avoids the need for protecting groups, such as with trimethylsilylacetylene (B32187), which would require an additional deprotection step. nih.gov Optimized protocols have been developed to improve yields and selectivity, sometimes involving a sequential addition of catalysts to promote different steps of the reaction, such as the initial coupling followed by a potential decarboxylation if a terminal alkyne is the desired product. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role | Reference |

|---|---|---|

| 1-Fluoro-2-iodobenzene | Aryl halide source | nih.gov |

| Propiolic Acid | Alkyne source | researchgate.net |

| Palladium Catalyst (e.g., Pd(OAc)₂) | Primary catalyst for C-C bond formation | nih.gov |

| Copper(I) Co-catalyst (e.g., CuI) | Activates the alkyne | wikipedia.org |

| Amine Base (e.g., DBU, TEA) | Neutralizes acid, facilitates catalyst cycle | nih.gov |

Novel Methodologies and Process Optimization

While traditional synthetic routes are effective, ongoing research focuses on developing more efficient, sustainable, and scalable methodologies. This includes the adoption of biocatalysis and the design of one-pot procedures to streamline synthetic sequences.

Continuous Enzymatic Processes for Analogous Chiral Compounds

The principles of continuous enzymatic processes, while not directly reported for this compound itself, are highly relevant for the synthesis of structurally analogous chiral compounds, such as chiral 2-hydroxy propionic acids. acs.org These biocatalytic methods offer significant advantages in terms of enantioselectivity, yield, and process efficiency. acs.orgrsc.org

The application of enzymes in continuous flow is particularly attractive for large-scale reactions as these processes are often more reproducible, can handle substrates with low solubility, and are more economical than batch processes. worktribe.com Carbonyl reductases are one class of enzymes used for the asymmetric synthesis of various chiral lactones and acids in continuous-flow microreactors, achieving significantly higher space-time yields compared to traditional batch reactions. researchgate.net These examples highlight the potential for applying continuous flow biocatalysis to produce chiral derivatives of propionic acids efficiently. rsc.orgresearchgate.net

One-Pot Synthetic Approaches for Related Propionic Acid Derivatives

Another powerful one-pot approach involves the conversion of widely available terminal alkenes into terminal alkynes. nih.govresearchgate.net This is achieved through a Ru-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction of the vinyl silane (B1218182) intermediate. nih.govresearchgate.net This method provides a straightforward route to alkynes, which are key precursors for compounds like this compound. nih.gov Multicomponent reactions (MCRs) also represent a significant advancement in one-pot synthesis, allowing for the construction of complex molecules like tetrahydroquinoline derivatives in a single step from simple starting materials. mdpi.comnih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Relevant To | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Pd/Cu catalyzed Sonogashira coupling. | High efficiency, broad scope, well-established. | Direct synthesis of arylpropiolic acids. | wikipedia.org |

| Continuous Enzymatic Process | Immobilized enzymes, flow reactors, high enantioselectivity. | High yield, high purity, sustainable, scalable. | Synthesis of chiral propionic acid analogs. | acs.orgrsc.org |

| One-Pot Synthesis | Multiple reaction steps in a single vessel, cascade reactions. | Time and resource efficient, reduced waste. | Synthesis of related propionic acid derivatives. | mdpi.com |

Synthesis of Key Derivatives and Analogs

The core structure of this compound is a versatile scaffold for the synthesis of various derivatives and analogs. For example, derivatives of substituted 3-trichlorogermylpropionic acid have been synthesized, such as 3-(2-fluorophenyl)-3-(triphenylgermyl)propionic acid. nih.gov In these structures, the germanium atom is four-coordinate with a slightly distorted tetrahedral geometry. nih.gov

Furthermore, analogs such as 3-fluoro-2-oxo-3-phenylpropionic acid derivatives have been designed and synthesized to act as potent inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase. nih.gov The synthesis of related fluorinated propionic acid derivatives, like 3-(p-fluorobenzoyl)propionic acid, can be achieved through methods such as the Friedel-Crafts acylation of fluorobenzene (B45895) with succinic anhydride. prepchem.com Other related compounds include 3-(2-fluorophenyl)propionic acid and 3-(4-fluorophenyl)propionic acid, which are commercially available or can be synthesized through established routes. thermofisher.comsigmaaldrich.com The synthesis of halogenated phenyl propionic acids, such as 3-(3-chlorophenyl)propionic acid and 3-(3-bromophenyl)propionic acid, has also been documented, often involving the reaction of a benzyl (B1604629) chloride derivative with a malonic ester followed by hydrolysis and decarboxylation. google.com

Structural Modifications on the Phenyl Ring (e.g., di- and poly-fluorinated analogs)

The modification of the phenyl ring, particularly through the introduction of additional fluorine atoms, allows for the fine-tuning of the electronic and lipophilic properties of the molecule. The synthesis of di- and poly-fluorinated analogs of 3-phenylpropiolic acid generally follows a two-step strategic sequence: the formation of a substituted phenylacetylene (B144264) followed by carboxylation.

A primary method for constructing the fluorinated phenylacetylene core is the Sonogashira coupling reaction. This reaction typically involves the coupling of a di- or poly-fluorinated aryl halide (e.g., di-fluoro-iodobenzene or di-fluoro-bromobenzene) with a protected acetylene, such as trimethylsilylacetylene (TMS-acetylene). pitt.edu The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Once the desired (di/poly-fluorophenyl)acetylene is synthesized and deprotected, the carboxylic acid moiety is introduced. A described method for this transformation involves the carboxylation of the terminal alkyne using cesium fluoride (B91410) (CsF) under an atmosphere of carbon dioxide (CO₂). pitt.edu This approach, demonstrated for the synthesis of 4-fluorophenylpropiolic acid, provides a pathway to convert various substituted phenylacetylenes into their corresponding propiolic acids. pitt.edu

Table 1: Examples of Fluorinated Phenylpropiolic Acid Analogs and Precursors This table is generated based on synthetic principles and available precursors; not all compounds may be explicitly synthesized in the cited literature.

| Analog/Precursor Name | Starting Aryl Halide | Synthetic Note | Reference |

|---|---|---|---|

| 3-(2,4-Difluorophenyl)propiolic acid | 1-Bromo-2,4-difluorobenzene | Requires Sonogashira coupling followed by carboxylation. | pitt.edu |

| 3-(3,4-Difluorophenyl)propiolic acid | 3,4-Difluorophenylacetylene (precursor) | The precursor acetylene is commercially available. | scribd.com |

| 3-(3,5-Difluorophenyl)propiolic acid | 1-Bromo-3,5-difluorobenzene | Can be reacted with acetylene synthons in Sonogashira reactions. | google.com |

Modifications of the Carboxylic Acid Moiety (e.g., esters, amides)

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, which are often key intermediates in the synthesis of more complex molecules.

Esterification: Ester derivatives can be synthesized through standard acid-catalyzed esterification with an alcohol. For example, propiolic esters of bile acids have been obtained by reacting the acid with an alcohol in the presence of a catalyst like p-toluenesulfonic acid. nih.gov This general principle can be applied to this compound to produce a range of alkyl or aryl esters.

Amidation: Amide bond formation is a crucial reaction for incorporating the fluorophenylpropiolic acid scaffold into peptides or other bioactive molecules. Common methods include:

Carbodiimide Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often used with N-hydroxysuccinimide (NHS), activate the carboxylic acid for reaction with a primary or secondary amine. This method has been successfully used for amidation reactions involving propiolic acid. mdpi.com

HATU-mediated Coupling: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, particularly in the synthesis of complex molecules and peptide analogs. pitt.edu

Table 2: General Conditions for Carboxylic Acid Derivatization

| Derivative Type | Reagents | General Conditions | Reference |

|---|---|---|---|

| Ester | Alcohol, p-Toluenesulfonic acid | Reflux in a suitable solvent (e.g., toluene) | nih.gov |

| Amide | Amine, EDC·HCl, NHS | Room temperature in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) | mdpi.com |

| Amide | Amine, HATU, DIPEA | 0°C to room temperature in a solvent like DCM or DMF | pitt.edu |

Preparation of Stereo- and Regioisomers

Regioisomers: The position of the fluorine atom on the phenyl ring significantly influences the molecule's properties. The regioisomers of this compound, namely 3-(3-fluorophenyl)propiolic acid and 3-(4-fluorophenyl)propiolic acid, are important synthetic targets. sigmaaldrich.comsigmaaldrich.com Their synthesis follows similar pathways to the ortho-substituted analog, typically involving a Sonogashira coupling of the corresponding 3- or 4-fluorophenyl halide with an acetylene source, followed by carboxylation. pitt.edugoogle.com The commercial availability of these regioisomers indicates their utility in research and development. sigmaaldrich.comsigmaaldrich.commolaid.com

Stereoisomers: The linear alkyne functional group of this compound does not possess a stereocenter. However, stereoisomerism becomes highly relevant upon chemical modification of the alkyne bond. For instance, the partial reduction of the triple bond can lead to the formation of either the (Z)- or (E)-alkene. The use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) for the hydrogenation of a phenylpropiolic acid selectively yields the cis- or (Z)-alkene. pitt.edu This (Z)-3-(2-fluorophenyl)acrylic acid is a distinct stereoisomer from its (E)-counterpart, which would be formed under different reducing conditions. Subsequent reactions on the double bond, such as cyclopropanation, would carry this stereochemistry forward into the final product. pitt.edu

Incorporation into Complex Molecular Architectures (e.g., peptide-based therapeutics, agrochemicals)

The unique combination of a reactive alkyne handle and a fluorinated phenyl ring makes this compound a valuable component for building complex molecular architectures for therapeutic and agrochemical applications. musechem.com

Peptide-Based Therapeutics: The terminal alkyne of the propiolic acid moiety is an ideal functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnus.edu.sg This reaction allows for the efficient and specific conjugation of the molecule to biomolecules, such as peptides modified with an azide (B81097) group. nih.gov For example, propiolic acid has been successfully attached to the C-terminus of GLP-1 (Glucagon-like peptide-1) analogs. nih.gov The resulting alkyne-modified peptide can then be "clicked" onto other molecules, such as delivery platforms or imaging agents. nih.gov The fluorine atom can contribute to improved metabolic stability and binding affinity of the final peptide conjugate. musechem.com

Agrochemicals: While specific examples detailing the incorporation of this compound into named agrochemicals are not prevalent, its structural motifs are relevant to the field. Phenylpropionic acid derivatives are utilized in agrochemical research. biosynth.com The propiolic acid group's ability to participate in cycloaddition and coupling reactions makes it a versatile tool for constructing novel heterocyclic compounds, a class of molecules frequently explored for pesticidal and herbicidal activity. musechem.com

Table 3: Applications in Complex Molecular Architectures

| Application Area | Key Reaction | Role of this compound | Potential Advantage | Reference |

|---|---|---|---|---|

| Peptide Therapeutics | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides an "alkyne handle" for bioconjugation to azide-modified peptides. | Fluorine may enhance metabolic stability; triazole linker is stable. | musechem.comnih.govnus.edu.sg |

| Complex Heterocycles | Cycloaddition Reactions | Acts as a dienophile or dipolarophile to form complex ring systems. | Access to novel scaffolds for screening. | musechem.com |

| Agrochemicals | General Synthetic Building Block | Precursor for creating new active ingredients through various coupling reactions. | Fluorine substitution is a common strategy to increase efficacy and stability. | musechem.com |

Chemical Reactivity and Mechanistic Investigations

Alkyne Reactivity in 3-(2-Fluorophenyl)propiolic Acid

The carbon-carbon triple bond is a hub of reactivity, readily participating in addition and metal-catalyzed reactions.

The alkyne moiety in this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.govuchicago.edu These reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides, would lead to the formation of triazoles. Theoretical studies on similar reactions, like that between nitrones and alkynes, indicate that these processes are typically irreversible and highly exothermic. nih.gov

A notable transformation for propiolic acids is the copper-catalyzed decarboxylative cycloaddition involving azides and arylboronic acids, which provides an efficient route to fully substituted 1,2,3-triazoles. scilit.com This multicomponent reaction highlights the dual reactivity of the molecule, where the alkyne participates in the cycloaddition following a decarboxylation event. scilit.com The reaction of sydnones with alkynes to form pyrazoles is another example of a [3+2] cycloaddition that has been extensively studied, typically proceeding under thermal conditions. researchgate.net

Transition metals, particularly palladium and copper, are instrumental in catalyzing transformations at the alkyne. Arylpropiolic acids are well-known substrates for decarboxylative coupling reactions. longdom.org These reactions avoid the pre-formation of terminal alkynes, using the propiolic acid directly as an alkynyl source. longdom.org For example, palladium-catalyzed reactions of arylpropiolic acids with aryl halides can produce unsymmetrical diaryl alkynes. longdom.org Ruthenium catalysts have been employed in reactions with salicylaldehydes to selectively form homoisoflavonoids or flavones via decarboxylative pathways. longdom.org

While specific examples for the hydrodifluoroacetylation of this compound are not detailed in the provided sources, the general strategy of using fluoroalkyl carboxylic acids as radical sources under dual metal photoelectrocatalysis represents a modern approach to forming C-F bonds. nih.gov This suggests a potential pathway for the functionalization of the alkyne in this compound. Similarly, direct amidation across the alkyne is a known transformation, though specific catalysts and conditions for this substrate require further investigation. The use of fluorinated alcohols as solvents has been shown to have a remarkable beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H functionalization reactions, which could be relevant for transformations involving the fluorophenyl ring. rsc.org

In cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the substituents on the alkyne. For this compound, the electron-withdrawing nature of both the carboxylic acid group and the 2-fluorophenyl ring influences the polarization of the alkyne, directing the regiochemical outcome of the addition of a 1,3-dipole. nih.gov Computational studies, such as those using Molecular Electron Density Theory (MEDT), are often employed to predict the preferred regio- and stereoisomeric pathways. nih.gov

In transition metal-catalyzed reactions, selectivity is dictated by the mechanism of the catalytic cycle. For instance, in decarboxylative couplings, the regioselectivity of alkyne insertion and subsequent reductive elimination determines the final product structure. The choice of metal, ligands, and reaction conditions plays a crucial role in controlling these outcomes.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a key handle for derivatization and can also be removed through decarboxylation.

The carboxylic acid group of this compound undergoes standard esterification and amidation reactions. Esterification can be achieved via the Fischer method, reacting the acid with an alcohol under acidic catalysis. ceon.rs Studies on propanoic acid show that reaction rates and yields are influenced by the structure of the alcohol, temperature, and molar ratios of the reactants. ceon.rsresearchgate.net

Amidation is a critical reaction in medicinal chemistry. nih.gov Direct amidation of carboxylic acids with amines can be challenging and often requires activating agents. A highly effective modern method involves the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the coupling of a wide range of carboxylic acids and amines. nih.gov This reagent has proven efficient for acids containing conjugated alkyne groups, suggesting its applicability to this compound. nih.gov Other methods include the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or converting the carboxylic acid to a more reactive species like an acyl chloride or a pentafluorophenyl ester. google.comlibretexts.org

| Transformation | Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalyst) | Heating, molar ratio of acid/alcohol influences yield. | ceon.rsresearchgate.net |

| Amidation | Amine, B(OCH₂CF₃)₃ | MeCN solvent, 80-100 °C, equimolar reactants. | nih.gov |

| Amidation | Amine, DCC (activating agent) | Formation of dicyclohexylurea byproduct. | libretexts.org |

| Amidation (via PFP ester) | 1. PFP-TFA, polymer-bound base 2. Amine | Activation followed by reaction with amine. | google.com |

Decarboxylation, the removal of the -COOH group as CO₂, is a significant reaction pathway for this compound. As mentioned previously, this process is often coupled with other transformations, particularly those catalyzed by transition metals like palladium, ruthenium, and copper. scilit.comlongdom.org In these decarboxylative coupling reactions, the carboxylic acid acts as a traceless activating group to generate an in-situ alkynylmetal species, which then participates in further reactions. longdom.org

Decarboxylation can also occur as a standalone reaction under certain conditions. For instance, fluorinated benzoic acids can be decarboxylated at high temperatures (100–300 °C) in an aqueous medium, sometimes in the presence of a metal catalyst like copper. google.com This suggests that the 2-fluorophenyl moiety is stable under such conditions and that thermal or catalytic decarboxylation could potentially yield 1-ethynyl-2-fluorobenzene (B1630581) from this compound.

Influence of Fluorine Substitution on Reactivity

The presence of a fluorine atom at the C2 position of the phenyl ring in this compound profoundly impacts its chemical behavior. This influence can be dissected into electronic and steric effects, which in turn dictate the rates and outcomes of its reactions.

Fluorine is the most electronegative element, and its placement on the aromatic ring imparts a strong inductive electron-withdrawing effect (-I effect). This effect decreases the electron density of the benzene (B151609) ring and, by extension, influences the acidity of the carboxylic acid group. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect". wikipedia.org In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the propiolic acid moiety compared to its non-fluorinated counterpart, phenylpropiolic acid. This enhanced acidity can affect its reactivity in base-catalyzed reactions.

The "ortho effect" is not solely electronic in nature; steric hindrance plays a crucial role. wikipedia.org The fluorine atom, although relatively small, is in close proximity to the propiolic acid side chain. This steric crowding can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org Such a conformational change can disrupt the π-conjugation between the phenyl ring and the propiolic acid system, which can have significant consequences for the molecule's reactivity and spectroscopic properties. For instance, in reactions involving the carboxylic acid group, such as esterification, the steric hindrance from the ortho-fluorine may impede the approach of bulky reagents.

A computational study on the C-CN bond activation of substituted benzonitriles by a nickel complex demonstrated that the steric effect of ortho substituents, including fluorine, had a notable impact on the geometry of the resulting complexes. utexas.edu This suggests that similar steric repulsions in this compound could influence the orientation of reactants and the stability of transition states.

The combination of electronic and steric effects directly translates to altered reaction rates and potentially different product distributions compared to other isomers or the unsubstituted parent compound. The increased acidity due to the electron-withdrawing fluorine can accelerate reactions where deprotonation of the carboxylic acid is a key step. Conversely, steric hindrance can slow down reactions that require nucleophilic attack at the carboxylic carbon or the acetylenic carbons.

In electrophilic aromatic substitution reactions, the fluorine atom is an ortho, para-director, albeit a deactivating one. However, for reactions involving the propiolic acid side chain, such as intramolecular cyclizations, the ortho-fluorine is strategically positioned to participate or influence the reaction pathway, potentially leading to unique products not observed with the meta or para isomers. For example, the proximity of the fluorine atom could favor certain cyclization pathways or influence the regioselectivity of additions across the triple bond.

Detailed Mechanistic Studies

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic investigations, often employing computational methods to probe the intricate details of reaction pathways.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the geometries and energies of transition states and intermediates. For reactions of this compound, such as intramolecular cyclizations or additions to the alkyne, computational modeling could map out the potential energy surface.

For example, in a hypothetical intramolecular cyclization, DFT calculations could determine the activation barriers for different possible ring closures, revealing the most favorable pathway. The calculations would model the geometry of the transition state, showing the bond-breaking and bond-forming processes. While specific computational studies on this compound were not found, the methodology is well-established for similar molecules. A computational analysis of the C-CN bond activation in ortho-fluorobenzonitrile provided detailed insights into the transition states and intermediates of that specific reaction, showcasing the power of this approach. utexas.edu

Interactive Data Table: Hypothetical Transition State Analysis for Intramolecular Cyclization (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available in the cited literature.)

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| 5-endo-dig cyclization | Planar ring formation with C-F bond interaction | Higher |

| 6-exo-dig cyclization | Non-planar transition state | Lower |

This hypothetical data illustrates how computational methods could differentiate between possible reaction mechanisms.

The kinetic isotope effect (KIE) is an experimental technique that provides valuable information about the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the change in reaction rate, one can infer whether the bond to that atom is broken in the slowest step of the reaction.

For reactions involving this compound, a KIE study could be designed to probe specific mechanistic questions. For instance, in a reaction where the acetylenic proton is abstracted in the rate-determining step, replacing it with deuterium (B1214612) would be expected to result in a primary KIE (kH/kD > 1). The magnitude of this effect could provide further details about the symmetry of the transition state.

While no KIE studies specifically on this compound were found, the principles are broadly applicable. Such studies would be instrumental in distinguishing between different proposed mechanisms for its various transformations.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 3-(2-fluorophenyl)propiolic acid, providing profound insights into its atomic framework.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides foundational information about the proton environments within the molecule. The aromatic protons typically exhibit complex splitting patterns in a distinct region of the spectrum, while the carboxylic acid proton appears as a broad singlet at a significantly downfield chemical shift due to its acidic nature.

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The carbon atoms of the aromatic ring, the alkyne group, and the carboxyl group each resonate at characteristic chemical shifts. For instance, the carboxyl carbon is typically observed in the range of 150-185 ppm. compoundchem.comorganicchemistrydata.org The alkynyl carbons have distinct shifts, and the fluorinated carbon's resonance is influenced by the attached fluorine atom.

¹⁹F NMR spectroscopy is particularly informative for this compound, offering a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in fluorinated aromatic compounds is sensitive to the electronic and steric properties of its surroundings. ucsb.edunih.gov For aromatic fluorine compounds, these shifts can range from +80 to +170 ppm relative to a standard like CFCl₃. ucsb.edu The precise chemical shift provides a sensitive probe of the local molecular structure. researchgate.netdovepress.com

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | |

| ¹³C | Carboxylic Acid (-COOH) | 150 - 185 |

| Aromatic (Ar-C) | 110 - 140 | |

| Alkyne (-C≡C-) | 65 - 90 | |

| ¹⁹F | Aromatic (Ar-F) | +80 - +170 (relative to CFCl₃) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unravel the complete bonding network and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net It is invaluable for unambiguously assigning the ¹³C signals based on the known ¹H assignments. Each C-H bond in the phenyl ring would produce a distinct correlation peak in the HSQC spectrum.

Together, these multidimensional NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. rsc.orgnih.gov

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. The rotational barrier around the single bond connecting the phenyl ring and the propiolic acid moiety can be investigated. This rotation may be influenced by steric hindrance from the ortho-fluorine atom and potential intramolecular hydrogen bonding between the fluorine and the carboxylic acid proton.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe through-space interactions between protons. The presence or absence of NOE signals between specific protons can provide evidence for particular conformational preferences. Furthermore, changes in ¹⁹F NMR chemical shifts can be indicative of conformational changes that alter the local electronic environment of the fluorine atom. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and insights into its functional groups and conformation.

Analysis of Characteristic Vibrational Modes (e.g., alkyne stretch, carboxylate modes, C-F stretches)

The vibrational spectrum of this compound is characterized by several key absorption bands:

Alkyne Stretch (–C≡C–): The carbon-carbon triple bond stretch is a weak but sharp absorption that typically appears in the region of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.org Its position can be influenced by conjugation with the aromatic ring.

Carboxylate Modes: The carboxylic acid group gives rise to several characteristic vibrations. orgchemboulder.comlibretexts.org The O-H stretch is a very broad and strong band, often spanning from 2500 to 3300 cm⁻¹, due to hydrogen bonding. spectroscopyonline.com The C=O (carbonyl) stretch is an intense band typically found between 1690 and 1760 cm⁻¹. orgchemboulder.com The C-O stretch and O-H bend also produce characteristic bands in the fingerprint region. spectroscopyonline.com

C-F Stretch: The carbon-fluorine stretching vibration for aromatic fluorides is typically observed in the range of 1100-1250 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The phenyl group exhibits several characteristic C-H and C=C stretching and bending vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Alkyne | –C≡C– Stretch | 2100 - 2260 | Weak, Sharp |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong |

| Aromatic | C-F Stretch | 1100 - 1250 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 1395 - 1440 & 910 - 950 | Medium |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman spectroscopy provides complementary information. psu.edu While the O-H stretch is often weak in Raman, the C≡C and aromatic ring vibrations are typically strong, aiding in a comprehensive vibrational analysis.

Correlation with Computational Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often compared with theoretical calculations. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the optimized geometry and vibrational frequencies of the molecule. nih.govresearchgate.net

By comparing the calculated and experimental frequencies, a detailed assignment of each observed vibrational band to a specific molecular motion can be achieved. This correlation helps to confirm the proposed structure and can also be used to investigate the presence of different conformers, as their calculated vibrational spectra would differ. Any significant discrepancies between the experimental and theoretical data can point to specific intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample but may not be fully accounted for in the gas-phase calculations.

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. In the context of this compound, it provides invaluable information on the molecule's exact mass and its structural integrity through controlled fragmentation.

Collision-Induced Dissociation (CID) and Fragmentation Mechanisms of Deprotonated Species

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected ion. When analyzing the deprotonated species of this compound, [M-H]⁻, CID experiments reveal characteristic fragmentation pathways. While specific studies on the CID of deprotonated this compound are not extensively detailed in the surveyed literature, general fragmentation phenomena for related deprotonated fluorinated propionic acids have been investigated. These studies indicate that fragmentation often proceeds through several competing pathways. nih.gov

One of the most common fragmentation mechanisms for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation. nih.govresearchgate.net For fluorinated species, the loss of hydrogen fluoride (B91410) (HF) is also a plausible pathway. nih.gov The fragmentation of the deprotonated molecule is initiated by the excess internal energy gained from collisions with an inert gas, leading to the cleavage of the weakest bonds. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure.

Table 1: Potential CID Fragmentation Pathways for Deprotonated this compound

| Precursor Ion [M-H]⁻ | Fragmentation Pathway | Neutral Loss | Product Ion |

|---|---|---|---|

| [C₉H₄FO₂]⁻ | Decarboxylation | CO₂ | [C₈H₄F]⁻ |

This table is based on common fragmentation patterns of related carboxylic and fluorinated acids. Specific experimental data for this compound is required for definitive confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS can differentiate it from other compounds with the same nominal mass but different chemical formulas. nih.gov The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The elemental composition of this compound is C₉H₅FO₂. The ability of HRMS to provide mass measurements with errors in the low parts-per-million (ppm) range allows for high-confidence confirmation of this formula. nih.gov

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅FO₂ |

| Nominal Mass | 164 Da |

| Monoisotopic (Exact) Mass | 164.02735 u |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Molecular Conformation and Intermolecular Interactions (e.g., hydrogen bonding)

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related phenylpropionic acid derivatives allows for a well-founded prediction of its solid-state behavior. acs.orgmdpi.com Carboxylic acids frequently crystallize to form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxyl groups. mdpi.com This specific and robust interaction is known as an R²₂(8) graph set motif and is a dominant feature in the crystal structures of similar compounds. acs.orgmdpi.com

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Synthon/Motif |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | R²₂(8) Dimer |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyne) | O=C (Carboxyl) | Chain/Sheet formation |

Crystal Packing and Polymorphism Studies

The way in which the hydrogen-bonded dimers and individual molecules arrange themselves in three dimensions is known as crystal packing. In related phenylpropionic acids, the primary dimers are often further linked through weaker interactions, such as C-H···O or C-H···π bonds, creating extended two-dimensional sheets or three-dimensional supramolecular architectures. acs.org

Polymorphism is the ability of a compound to exist in two or more different crystal structures. mdpi.comnih.gov These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing and may exhibit distinct physicochemical properties. nih.gov While many flexible molecules like this compound are prone to polymorphism, no specific studies identifying or characterizing different polymorphic forms of this compound have been found in the reviewed sources. The investigation of polymorphism is critical, as different crystal forms can have significant implications for a material's properties.

Theoretical and Computational Chemistry of 3 2 Fluorophenyl Propiolic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 3-(2-Fluorophenyl)propiolic acid, these methods can provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. scielo.org.bomdpi.com DFT calculations would be central to determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy structure on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles.

For instance, a study on a different but related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilized DFT at the B3LYP/6-31G(d) level to optimize its geometry and calculate vibrational frequencies. researchgate.net A similar approach for this compound would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) to accurately model its electronic structure.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's electronic stability and potential for electronic transitions. scielo.org.bo

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, hybridization, and the nature of chemical bonds.

These calculations would provide a foundational understanding of the intrinsic electronic characteristics of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energetic and spectroscopic data. nih.gov

For this compound, ab initio calculations could be employed to:

Determine Accurate Energies: High-level ab initio methods are the gold standard for calculating the total electronic energy, heats of formation, and reaction energies.

Predict Spectroscopic Properties: These methods can be used to simulate various types of spectra, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra, which can then be compared with experimental data for structural validation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts (e.g., for ¹H, ¹³C, ¹⁹F) can aid in the interpretation of experimental NMR data. nih.gov

A comparative study on a related compound, 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, utilized both DFT and ab initio Hartree-Fock methods to study its conformational isomers and IR spectra. researchgate.net

The presence of rotatable bonds in this compound—specifically the bond connecting the phenyl ring to the propiolic acid moiety and the bond within the carboxylic acid group—means that the molecule can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformer, known as the global minimum, as well as other low-energy conformers that may be present at room temperature.

This analysis typically involves:

Systematic or Stochastic Search: The potential energy surface is scanned by systematically rotating the flexible dihedral angles or by using stochastic methods like molecular dynamics or Monte Carlo simulations.

Geometry Optimization: Each identified conformer is then optimized using a reliable quantum chemical method (like DFT) to find the nearest local energy minimum.

Energy Calculation and Ranking: The energies of all optimized conformers are calculated at a higher level of theory to provide an accurate ranking of their relative stabilities.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with its environment. youtube.com

While quantum chemical calculations can identify stable conformers, MD simulations can provide a dynamic picture of the conformational flexibility of this compound. uni.luuni.lu An MD simulation would track the positions and velocities of all atoms in the molecule over time, governed by a force field.

From an MD trajectory, one can analyze:

Dihedral Angle Distributions: Plotting the distribution of key dihedral angles over time reveals the preferred conformational states and the transitions between them.

Furthermore, specialized computational techniques like metadynamics or umbrella sampling can be used in conjunction with MD to calculate the free energy profile associated with bond rotations, thereby determining the energy barriers between different conformers.

The properties and behavior of a molecule can be significantly influenced by the solvent. Computational methods can model these solvation effects using either explicit or implicit solvent models. wikipedia.orgwikipedia.org

Explicit Solvation: In this approach, the this compound molecule is placed in a box of solvent molecules (e.g., water), and their interactions are simulated using molecular dynamics. This method provides a detailed picture of specific solvent-solute interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. rsc.orgosti.gov

Implicit Solvation: Here, the solvent is treated as a continuous medium with a specific dielectric constant. chemrxiv.orgreadthedocs.io Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be combined with quantum chemical calculations to compute the free energy of solvation and to optimize the geometry of the molecule in the presence of a solvent. researchgate.net

For this compound, studying solvation is critical for understanding its solubility and its behavior in a biological environment. Simulations could reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for describing and predicting the reactivity of molecules. hmdb.ca It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). nih.govnih.gov The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's kinetic stability and reaction pathways. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap is indicative of a more reactive molecule, as it is more polarizable and requires less energy for electronic transitions. nih.gov

From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be calculated. These indices provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Theoretical Global Reactivity Descriptors for this compound (Note: The following values are illustrative examples of what would be presented. Specific calculated data for this compound is not available in the reviewed literature.)

| Parameter | Formula | Significance | Illustrative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.3 eV |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.65 eV |

| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons | 2.79 eV |

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron addition), indicating sites prone to react with nucleophiles.

f-(r): for electrophilic attack (electron removal), highlighting sites likely to be attacked by electrophiles. nih.gov

f0(r): for radical attack.

By condensing the Fukui function values onto individual atoms, one can rank the reactivity of different sites within this compound. scm.com For instance, the analysis would likely pinpoint the acetylenic carbons, the carboxylic acid group, and specific positions on the fluorophenyl ring as key reactive centers.

Table 2: Condensed Fukui Function Analysis for this compound (Note: This table illustrates the expected format for Fukui function data. Specific calculated values for this compound are not available in the reviewed literature.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C (Carboxyl) | Value | Value | Value |

| Cα (Acetylenic) | Value | Value | Value |

| Cβ (Acetylenic) | Value | Value | Value |

| C1 (Ring, C-C≡) | Value | Value | Value |

| C2 (Ring, C-F) | Value | Value | Value |

| F | Value | Value | Value |

| O (Carbonyl) | Value | Value | Value |

| O (Hydroxyl) | Value | Value | Value |

Computational Spectroscopy (e.g., theoretical NMR, IR, Raman spectra prediction)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.gov These theoretical spectra are generated by calculating the molecule's optimized geometry and then computing the relevant properties, like magnetic shielding tensors for NMR or vibrational frequencies and intensities for IR and Raman. nih.gov Such predictions are invaluable for confirming molecular structures and understanding the origins of spectral features.

A crucial step in computational spectroscopy is the validation of theoretical results against experimental data. nih.gov By comparing the calculated spectra with those obtained from a real sample, researchers can confirm the accuracy of the computational model and the structural assignment. For example, theoretical ¹H and ¹³C NMR chemical shifts, calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, can be correlated with experimental spectra. nih.gov Similarly, calculated vibrational frequencies for IR and Raman spectra are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental peak positions.

While experimental spectra for related compounds like phenylpropiolic acid nih.govnist.gov and 4-Fluorophenylpropiolic acid rsc.org are available, a full computational study and validation for this compound has not been identified in the reviewed literature. Such a study would involve synthesizing the compound, recording its experimental spectra, and then comparing these results with the computationally predicted spectra.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is a template for the validation process. Data is not available.)

| Assignment | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| O-H stretch (acid) | Value | Value | Value |

| C≡C stretch | Value | Value | Value |

| C=O stretch | Value | Value | Value |

| C-F stretch | Value | Value | Value |

| Phenyl ring modes | Value | Value | Value |

Theoretical calculations can be particularly useful in elucidating complex experimental spectra where peaks overlap or assignments are ambiguous. By providing a full list of calculated vibrational modes or chemical shifts, computational analysis helps assign each peak to a specific atomic or group motion. For this compound, this would be especially helpful in distinguishing the various C-H bending modes of the phenyl ring and assigning the vibrational modes associated with the fluorine substituent and the propiolic acid functional group. This detailed assignment provides a more complete understanding of the molecule's structure and bonding.

Advanced Applications in Chemical Research and Development Excluding Prohibited

Building Block in Complex Organic Synthesis

As a substituted phenylpropiolic acid, 3-(2-Fluorophenyl)propiolic acid is categorized as a useful building block for creating more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of resulting compounds, making it an attractive starting material for drug discovery.

Stereoselective Synthesis of Advanced Intermediates

There is a notable lack of specific research in peer-reviewed literature detailing the use of this compound in stereoselective synthesis. Stereoselective reactions are crucial in medicinal chemistry for the synthesis of chiral drugs, where only one enantiomer provides the desired therapeutic effect. While the triple bond of the propiolic acid could theoretically be functionalized to create stereocenters, specific methodologies or the synthesis of advanced chiral intermediates using this particular compound have not been reported in detail.

Construction of Novel Heterocyclic Systems

The inherent reactivity of the alkyne group in this compound makes it a suitable precursor for constructing heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and agrochemicals. The propiolic acid group can undergo reactions such as cycloadditions, Sonogashira couplings, and click chemistry. musechem.com These reactions are powerful tools for synthesizing a variety of heterocyclic systems. However, specific examples and detailed research findings on the construction of novel heterocyclic systems derived directly from this compound are not extensively described in the available literature.

Role in Materials Science Research

The application of fluorinated organic molecules in materials science is a growing field, as fluorine substitution can impart unique properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

Precursor for Functional Polymers and Monomers

In theory, the reactive alkyne and carboxylic acid groups of this compound could allow it to be used as a monomer for polymerization or for the functionalization of existing polymers. Phenylpropiolic acid derivatives can be used to create polyphenylacetylenes, a class of conjugated polymers with interesting electronic and optical properties. However, there are no specific studies found that document the synthesis or characterization of functional polymers or monomers derived from this compound.

Development of Advanced Coatings and Specialty Chemicals

While some related fluorinated propionic acids have found use in the formulation of advanced materials and coatings, specific research detailing the application of this compound for developing advanced coatings or other specialty chemicals is not available. chemimpex.com The combination of the aromatic ring, fluorine atom, and reactive triple bond could potentially be exploited to create specialty chemicals with tailored properties, but this remains an underexplored area of research.

Photochemistry and Photophysical Studies

Photochemical and photophysical studies investigate how molecules interact with light, which is crucial for developing photosensitizers, photodynamic therapy agents, and materials for optical devices. The extended conjugation provided by the phenyl and alkyne groups suggests that this compound would absorb UV light. However, a comprehensive search of scientific databases reveals no specific studies on the photochemistry or photophysical properties of this compound. Research in this area tends to focus on more complex systems where such a fragment might be incorporated. researchgate.netmdpi.com

Investigation of Excited States and Photoreactivity

While specific experimental studies on the excited states and detailed photoreactivity of this compound are not extensively documented in publicly available literature, the general behavior of related molecules provides a framework for understanding its potential. The photochemistry of fluorinated aryl compounds, such as fluorinated aryl azides, has been a subject of exploratory studies, indicating that the fluorine substituent can influence excited state lifetimes and reaction pathways. acs.org Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic transitions and properties of excited states for aromatic compounds. nih.govnih.gov

The photoreactivity of alkynes, particularly those with electron-withdrawing groups, can be initiated by photomediators like benzophenone. rsc.org This process typically involves the generation of a radical species that adds to the alkyne. Such reactions highlight the potential for this compound to participate in light-induced transformations. The propiolic acid functionality itself can undergo various photochemical reactions, including cycloadditions, which could be exploited in the design of novel molecular architectures. researchgate.net

Development of Photo-responsive Materials

Photo-responsive polymers, materials that change their properties in response to light, are a significant area of materials science. nih.govresearchgate.net These materials often incorporate chromophores that can undergo photochemical reactions such as isomerization or cycloaddition, leading to macroscopic changes in the polymer network. nih.govresearchgate.net Arylpropiolic acids and their derivatives are promising candidates for incorporation into such polymers.

The alkyne group in this compound can serve as a reactive site for polymerization or as a pendant group that can undergo post-polymerization modification. For instance, it could be used as a monomer in the synthesis of polymers with photo-crosslinkable properties. anu.edu.auresearchgate.net The general principle involves the light-induced reaction of the alkyne moieties within the polymer chains, leading to the formation of a crosslinked network. nih.gov This can alter the material's mechanical and chemical properties. While specific examples utilizing this compound are not yet prevalent, the foundational chemistry of photoresponsive polymers suggests its potential utility in creating novel smart materials. rsc.org

Catalysis Research

The dual functionality of this compound, possessing both a carboxylic acid and an alkyne, makes it a versatile molecule in the field of catalysis.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. chemicalbook.com While triphenylphosphine (B44618) is a widely used ligand, there is a continuous search for new ligands with tailored electronic and steric properties. chemicalbook.com The carboxylic acid group in this compound can act as a coordinating group for metal centers. For instance, palladium(II) complexes with ligands containing carboxylic acid substituents have been synthesized and their self-assembly into polymeric structures has been studied. researchgate.net

Although direct studies on this compound as a ligand are limited, the principles of coordination chemistry suggest its potential to form complexes with various transition metals like palladium and rhodium. researchgate.netkfupm.edu.sanih.gov The electronic effects of the 2-fluoro substituent on the phenyl ring could modulate the electron-donating properties of the carboxylate and the alkyne, thereby influencing the catalytic activity of the resulting metal complex. The development of ligands for palladium(II)-catalyzed C-H functionalization has demonstrated the importance of matching ligand properties to specific substrates and reactions. nih.gov

Use as a Substrate in Novel Catalytic Cycles

The carbon-carbon triple bond in this compound is a highly reactive functional group that can participate in a variety of catalytic transformations. The functionalization of alkynes is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. nih.gov

Palladium-catalyzed reactions are particularly effective for alkyne functionalization. For example, palladium catalysts can facilitate the cyclization of enynes through a tandem fluorination and cyclization process. nih.gov While this example involves an enyne, it highlights the ability of palladium to activate and functionalize unsaturated systems. Palladium-catalyzed cascade reactions, such as the Narasaka-Heck/C-H activation/[4+2] annulation, have been developed using substrates like ethyl phenylpropiolate, a close relative of the target molecule. anu.edu.au

Rhodium catalysis also offers a powerful toolkit for transforming alkynes. researchgate.netresearchgate.net Rhodium catalysts have been employed in the [3+2] annulation of ketimines with olefins, demonstrating their ability to mediate complex bond-forming events. nih.govresearchgate.net The dual role of rhodium catalysts in arylative transformations of propargylic diols further showcases their versatility. researchgate.net The reaction of phenylpropiolic amide, a derivative of the subject compound, has been observed in electrophilic amide activation studies, suggesting the potential for catalytic functionalization at the amide nitrogen, which could be analogous to reactions at the carboxylic acid. researchgate.netnih.gov

Structure Property Relationships Spr in Fluorinated Propiolic Acid Systems

Influence of Fluorine Position (ortho, meta, para) on Electronic and Steric Parameters

The position of the fluorine atom on the phenyl ring—ortho, meta, or para—significantly modulates the electronic environment of the propiolic acid moiety through a combination of inductive and resonance effects. These electronic perturbations, in turn, influence the acidity of the carboxylic acid, the reactivity of the triple bond, and the nature of intermolecular interactions.

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). The fluorine atom is moderately electron-withdrawing by induction (σI) and weakly electron-donating by resonance (σR). The net effect depends on its position relative to the propiolic acid side chain.

Ortho-position (2-fluoro): The fluorine atom is in close proximity to the propiolic acid group. This proximity leads to a strong through-space inductive effect, increasing the acidity of the carboxylic acid. However, steric hindrance between the fluorine and the side chain can force the phenyl ring out of coplanarity with the propiolic acid group, potentially disrupting electronic conjugation.

Meta-position (3-fluoro): At the meta position, the electron-withdrawing inductive effect dominates, as the resonance effect does not extend to this position. This results in a net electron withdrawal from the ring and an increase in the acidity of the carboxylic acid compared to the unsubstituted phenylpropiolic acid. The Hammett constant for a meta-fluoro substituent (σm) is +0.34, indicating this electron-withdrawing nature. stenutz.eu

Para-position (4-fluoro): In the para position, both inductive and resonance effects are at play. The electron-withdrawing inductive effect is opposed by the electron-donating resonance effect. For fluorine, the inductive effect is generally stronger, but the resonance effect still partially counteracts it. The Hammett constant for a para-fluoro substituent (σp) is +0.06, showing a much weaker electron-withdrawing effect compared to the meta position. stenutz.eu

These electronic differences are expected to translate into different pKa values for the three isomers.

| Substituent Position | Hammett Constant (σ) | Expected Effect on Acidity |

| ortho | - | Strong inductive withdrawal, potential steric effects |

| meta | +0.34 stenutz.eu | Significant inductive withdrawal |

| para | +0.06 stenutz.eu | Weak inductive withdrawal, partially offset by resonance |

Correlation between Molecular Structure and Spectroscopic Signatures

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic environment. The electron-withdrawing nature of the fluorine atom will generally deshield adjacent protons, shifting their signals downfield. The coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) will also lead to characteristic splitting patterns, which are invaluable for structure elucidation. For 3-(2-fluorophenyl)propiolic acid, complex splitting patterns are expected for the aromatic protons due to both H-H and H-F couplings.

¹³C NMR: The carbon to which the fluorine is directly attached will experience a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The chemical shifts of the other aromatic carbons, as well as the carbons of the propiolic acid side chain (the carboxylic carbon and the two acetylenic carbons), will also be influenced by the position of the fluorine atom.

IR Spectroscopy: The characteristic vibrational frequencies in the IR spectrum will also be affected. Key absorptions to consider are:

C≡C stretch: The electron-withdrawing fluorine substituent is expected to slightly increase the frequency and intensity of the alkyne stretching vibration.

C=O stretch: The position of this band for the carboxylic acid will be sensitive to the electronic effects of the substituent and any intramolecular hydrogen bonding. A stronger electron-withdrawing effect (as in the meta isomer) would typically shift the C=O stretch to a higher wavenumber.

C-F stretch: A strong absorption band characteristic of the C-F bond will be present, typically in the region of 1250-1000 cm⁻¹.

O-H stretch: The broad O-H stretching band of the carboxylic acid dimer will be a prominent feature. The exact position and shape can be influenced by the strength of the hydrogen bonding.

Relationship between Structure and Chemical Reactivity/Selectivity

The electronic and steric characteristics governed by the fluorine's position directly impact the chemical reactivity and selectivity of the fluorophenylpropiolic acids. The propiolic acid moiety offers several sites for chemical transformation, including the acidic proton, the carbon-carbon triple bond, and the carboxylic acid group itself.

The electron-withdrawing nature of the fluorine substituent, particularly at the ortho and meta positions, will influence the reactivity of the triple bond. For instance, in reactions involving nucleophilic attack on the alkyne, the increased electrophilicity of the triple bond in the fluorinated compounds would likely lead to enhanced reactivity compared to the unsubstituted analogue.

Furthermore, these compounds can serve as valuable precursors in the synthesis of more complex molecules. For example, this compound is noted as a building block for creating a variety of biologically active molecules and drug candidates through reactions like Sonogashira coupling, click chemistry, and cycloaddition. musechem.com The fluorine substitution in such derivatives can improve metabolic stability, bioavailability, and other pharmacokinetic properties. musechem.com

The regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution, will also be dictated by the directing effects of the fluorine atom and the propiolic acid side chain.

Impact of Fluorination on Intermolecular Interactions

Fluorine's unique properties significantly influence the non-covalent interactions that govern how these molecules pack in the solid state and interact in solution. The primary intermolecular forces at play for fluorophenylpropiolic acids are hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. The presence and position of the fluorine atom can modulate the strength of this interaction by altering the acidity (and thus the donor strength) of the hydroxyl proton.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. mdpi.com The fluorine atom in these compounds is generally not a strong halogen bond donor due to its low polarizability and high electronegativity. However, it can act as a halogen bond acceptor. More significantly, the fluorine substituent can influence the formation of other types of intermolecular contacts. In some crystal structures, C-F···H or C-F···π interactions can play a role in stabilizing the crystal lattice. The specific nature of these interactions will be highly dependent on the isomeric form. For instance, the close proximity of the fluorine atom to the carboxylic acid group in the ortho isomer could lead to intramolecular hydrogen bonding or specific steric clashes that dictate the intermolecular packing arrangement.

Emerging Research Directions and Future Challenges

Development of Sustainable Synthetic Routes

Further research into greener alternatives is crucial. This includes the exploration of catalytic methods that avoid stoichiometric reagents and the use of renewable starting materials and solvents. The principles of green chemistry, such as maximizing atom economy and designing for energy efficiency, will guide the development of next-generation synthetic routes to 3-(2-fluorophenyl)propiolic acid and its derivatives.

Exploration of Novel Reactivity Patterns and Transformation Methods

The propiolic acid moiety in this compound is a gateway to a rich variety of chemical transformations. musechem.com Beyond its role as a carboxylic acid, the carbon-carbon triple bond offers a platform for constructing complex molecular frameworks.

Sonogashira Coupling

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be applied to this compound to synthesize a wide array of substituted arylalkynes. musechem.comwikipedia.org These products can serve as key intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org Research in this area is focused on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. libretexts.org

Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective route to 1,2,3-triazoles. organic-chemistry.org this compound is an ideal alkyne component for this reaction, allowing for the facile synthesis of 1,4-disubstituted triazoles. musechem.comorganic-chemistry.org These heterocyclic motifs are prevalent in many biologically active compounds. frontiersin.org The fluorinated phenyl group can enhance the pharmacological properties of the resulting triazole derivatives. frontiersin.org

Cycloaddition Reactions

The electron-deficient alkyne of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions with nitrones, to form highly substituted heterocyclic systems. musechem.comnih.gov These reactions can be highly regio- and stereoselective, providing access to complex molecular architectures from simple starting materials. nih.gov Theoretical and experimental studies on these cycloadditions can elucidate the reaction mechanisms and allow for the rational design of new synthetic methodologies. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Class |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Aryl/Vinyl Halide | Substituted Arylalkynes |